9-Methoxy-9-borabicyclo[3.3.1]nonane
Overview
Description
9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is an organic compound with the empirical formula C9H17BO . It is used as a pro-nucleophile and co-catalyst for indium-catalyzed allylations of methyl ethers and carbohydrate derivatives .
Synthesis Analysis
The commercial 9-borabicyclo[3.3.1]nonane dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .Molecular Structure Analysis
The molecular weight of 9-Methoxy-9-borabicyclo[3.3.1]nonane is 152.04 . The SMILES string representation is COB1C2CCCC1CCC2 .Chemical Reactions Analysis
9-Methoxy-9-borabicyclo[3.3.1]nonane is used as a catalyst for the preparation of linear allenes from other allenes . It is also used in stereoconvergent Suzuki cross-coupling reactions and B-alkyl Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
9-Methoxy-9-borabicyclo[3.3.1]nonane is a colorless solid . It is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes .Scientific Research Applications
Organoborane Chemistry
9-Methoxy-9-borabicyclo[3.3.1]nonane (9-BBN) is extensively used in organoborane chemistry. It has been employed in the preparation of B-allyl derivatives through allylation reactions. These derivatives exhibit unique chemistry, such as allylic rearrangements and isomerizations, and are useful in synthesizing various organic compounds. For instance, the hydroboration-oxidation of these derivatives can yield diols like 1,3-propanediol and 1,3-butanediol (Kramer & Brown, 1977).
Nanoparticle Synthesis
9-BBN has been utilized as a reducing agent in the synthesis of gold nanoparticles (AuNPs), demonstrating the ability to control particle size and uniformity. This methodology has also been successfully applied to create nanoparticles of silver, palladium, and platinum, showcasing 9-BBN's versatility in nanoparticle fabrication (Sardar & Shumaker-Parry, 2009).
Hydroboration Reactions
The hydroboration reactions of various organic compounds with 9-BBN display high regio-selectivity, making it a valuable reagent in organic synthesis. These reactions lead to the formation of stable organoboranes, which can be further converted into alcohols or used in other chemical transformations (Chen, 1978).
Catalyst in Synthesis
9-BBN has been employed as a catalyst in the double hydroboration of alkynes, a process essential for synthesizing alkyl gem-di-pinacol boronic esters. This application demonstrates 9-BBN's role in facilitating complex chemical reactions, crucial in organic synthesis (Docherty, Nicholson, Dominey, & Thomas, 2020).
Frustrated Lewis Pairs (FLPs) for CO2 Reduction
Innovatively, 9-BBN is involved in reactions to form frustrated Lewis pairs (FLPs), which are effective in catalyzing the reduction of CO2. This application highlights 9-BBN's potential in environmentally significant processes, like carbon capture and conversion (Wang & Stephan, 2014).
Ether Cleavage
B-bromo-9-BBN, a derivative of 9-BBN, is a highly effective reagent for cleaving ethers. This ability to selectively break ether bonds finds applications in organic synthesis and the modification of complex molecules (Bhatt, 1978).
Safety And Hazards
properties
IUPAC Name |
9-methoxy-9-borabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO/c1-11-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDGQYONLTNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191465 | |
Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxy-9-borabicyclo[3.3.1]nonane | |
CAS RN |
38050-71-4 | |
Record name | 9-Methoxy-9-borabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38050-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038050714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methoxy-9-borabicyclo[3.3.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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